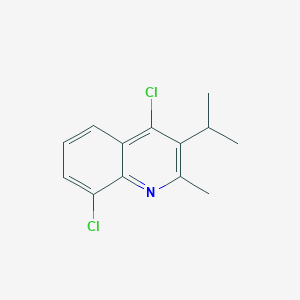

4,8-Dichloro-3-isopropyl-2-methylquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H13Cl2N |

|---|---|

Molekulargewicht |

254.15 g/mol |

IUPAC-Name |

4,8-dichloro-2-methyl-3-propan-2-ylquinoline |

InChI |

InChI=1S/C13H13Cl2N/c1-7(2)11-8(3)16-13-9(12(11)15)5-4-6-10(13)14/h4-7H,1-3H3 |

InChI-Schlüssel |

DIZFDPZUIUCJTO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C2C=CC=C(C2=N1)Cl)Cl)C(C)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategic Construction

Overview of Established Quinoline (B57606) Synthesis Protocols and Their Applicability to Halogenated and Alkyl-Substituted Systems

The quinoline scaffold is a privileged structure in chemistry, and numerous methods for its synthesis have been developed over more than a century. mdpi.comsciprofiles.com These methods range from classical cyclocondensation reactions to modern transition-metal-catalyzed processes. The choice of method often depends on the desired substitution pattern on the final molecule.

Classical methods for quinoline synthesis are robust reactions that typically involve the condensation of anilines with carbonyl compounds or their derivatives. nih.govnih.gov These reactions have been the bedrock of quinoline chemistry for decades.

Skraup Synthesis : This method involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comiipseries.org While effective for producing quinoline itself, achieving a specific substitution pattern like that in 4,8-dichloro-3-isopropyl-2-methylquinoline is challenging and would require starting with a highly pre-functionalized aniline.

Knorr Quinoline Synthesis : This reaction converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) using a strong acid, typically sulfuric acid. iipseries.orgwikipedia.orgdrugfuture.com The reaction proceeds via an intramolecular electrophilic aromatic substitution. wikipedia.org By selecting an appropriately substituted β-ketoanilide, one could introduce the methyl and isopropyl groups, although the subsequent conversion of the 2-hydroxy group and introduction of the dichlorides would require additional steps.

Friedländer Synthesis : This is one of the most straightforward methods for preparing poly-substituted quinolines. eurekaselect.com It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. ijcce.ac.irorganic-chemistry.orgorganicreactions.org For the target molecule, one could envision reacting a 2-amino-3-chlorobenzaldehyde (B1290574) with a ketone bearing the isopropyl and methyl groups. This approach offers a more direct way to install the substituents on the pyridine (B92270) ring of the quinoline system. ijcce.ac.ir

Conrad-Limpach Synthesis : This synthesis involves the reaction of anilines with β-ketoesters. pharmaguideline.comwikipedia.org Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures via the Knorr variation). pharmaguideline.comwikipedia.orgquimicaorganica.org The mechanism involves the formation of a Schiff base followed by an electrocyclic ring closing. wikipedia.orgresearchgate.net This method provides a pathway to introduce substituents and a hydroxyl group at either the 4- or 2-position, which can later be converted to a chloride.

Table 1: Comparison of Classical Quinoline Synthesis Methods

| Synthesis Method | Starting Materials | Key Features & Applicability |

|---|---|---|

| Skraup | Aniline, glycerol, sulfuric acid, oxidizing agent | Harsh reaction conditions; generally produces unsubstituted or simply substituted quinolines. pharmaguideline.comiipseries.org |

| Knorr | β-ketoanilide, strong acid (e.g., H₂SO₄) | Forms 2-hydroxyquinolines; substitution pattern is determined by the ketoanilide. wikipedia.orgdrugfuture.com |

| Friedländer | 2-aminoaryl aldehyde/ketone, α-methylene carbonyl compound | A versatile and direct method for polysubstituted quinolines; catalyzed by acid or base. eurekaselect.comorganic-chemistry.org |

| Conrad-Limpach | Aniline, β-ketoester | Temperature-dependent regioselectivity, yielding either 4-hydroxyquinolines or 2-hydroxyquinolines. wikipedia.orgquimicaorganica.org |

In recent years, modern synthetic methods have emerged that offer greater efficiency, atom economy, and functional group tolerance compared to classical approaches. ias.ac.inresearchgate.net These often rely on transition-metal catalysis.

Oxidative Annulation : These strategies involve the formation of the quinoline ring through C-H bond activation and subsequent cyclization, often using an oxidant to drive the reaction. mdpi.comsciprofiles.com For instance, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes can selectively synthesize quinolines. acs.org

C-H Bond Activation : This powerful tool allows for the direct functionalization of C-H bonds, which are typically unreactive. nih.govconferenceproceedings.international Transition metals like palladium, rhodium, and ruthenium are commonly used to catalyze these reactions. acs.orgnih.govacs.org This approach can be used to build the quinoline ring or to functionalize a pre-existing quinoline scaffold. For example, Rh(III)-catalyzed C-H activation has been used for the synthesis of complex quinolines. acs.org The presence of a directing group on the substrate can guide the metal catalyst to a specific C-H bond, allowing for high regioselectivity. nih.govacs.org

Transition-Metal-Catalyzed Protocols : A wide array of transition metals, including palladium, copper, nickel, and iron, have been employed to catalyze various bond-forming reactions for quinoline synthesis. ias.ac.innumberanalytics.comnih.gov These methods include cross-coupling reactions and cyclization cascades that can assemble polysubstituted quinolines from readily available starting materials. ias.ac.innumberanalytics.com For example, copper-catalyzed one-pot strategies can synthesize substituted quinolines from anilines and aldehydes. ias.ac.in

Table 2: Overview of Modern Quinoline Synthesis Strategies

| Strategy | Catalyst Examples | Description |

|---|---|---|

| Oxidative Annulation | Rh(III), Cu(II) | Forms the quinoline ring through catalyzed C-H activation and cyclization, often requiring an external oxidant. mdpi.comacs.org |

| C-H Bond Activation | Pd(II), Rh(III), Ru(II) | Directly converts C-H bonds into C-C or C-heteroatom bonds, enabling late-stage functionalization or novel annulation pathways. nih.govacs.orgrsc.org |

| Transition-Metal Catalysis | Cu(I)/Cu(II), Ni(II), Fe(III) | Utilizes various transition metals to catalyze cross-coupling and cyclization reactions, offering high efficiency and broad substrate scope. ias.ac.inorganic-chemistry.org |

Targeted Introduction of Dichloro Functionality at Positions 4 and 8

The introduction of chlorine atoms at the specific 4- and 8-positions of the quinoline nucleus requires highly regioselective methods. This can be achieved either by direct halogenation of a pre-formed quinoline ring or by incorporating the chlorine atoms into the starting materials before the ring-forming reaction.

Direct halogenation of the quinoline ring is an electrophilic aromatic substitution reaction. The regioselectivity is governed by the electronic properties of the quinoline system. The C5 and C8 positions are generally favored for electrophilic attack. However, achieving selective dichlorination at C4 and C8 simultaneously via this method is difficult. More targeted approaches are often necessary. For instance, metal-free protocols have been developed for the highly regioselective C5-halogenation of 8-substituted quinolines using reagents like trihaloisocyanuric acid. rsc.orgrsc.orgresearchgate.net While this targets the C5 position, it highlights the possibility of directing halogenation through substrate control. Directing group strategies, where a functional group at a certain position directs the halogenation to a specific site, are also powerful tools for controlling regioselectivity.

A more common and controllable method for introducing a chlorine atom, particularly at the 2- or 4-position, is through nucleophilic aromatic substitution (SNAr). This strategy often begins with a hydroxyquinoline (a quinolone), which can be synthesized via methods like the Knorr or Conrad-Limpach reactions. The hydroxyl group is a poor leaving group, but it can be activated by converting it into a better one. Treatment of a 4-hydroxyquinoline (B1666331) with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) effectively replaces the hydroxyl group with a chlorine atom to yield a 4-chloroquinoline. This is a standard and widely used transformation in quinoline chemistry. To obtain the 4,8-dichloro derivative, one would ideally start with an 8-chloro-4-hydroxyquinoline (B1585235) and then perform the chlorination at the 4-position.

Considerations for Dichloro Substitution Pattern on Reaction Selectivity

In the context of synthesizing this compound, if the dichloroquinoline core is prepared first, the electronic effects of these halogens must be considered for the subsequent introduction of alkyl groups. However, a more common strategy involves constructing the quinoline ring with the alkyl groups already in place from a suitably substituted aniline precursor. In such a case, the challenge lies in achieving the desired 4,8-dichlorination pattern. Direct halogenation of a substituted quinoline often leads to a mixture of products, and achieving specific patterns like 4,8-disubstitution can be challenging. nih.gov Metal-free, regioselective methods have been developed for the halogenation of specific positions, such as the C5-halogenation of 8-substituted quinolines, highlighting the possibility of controlling regiochemistry through carefully chosen reagents and directing groups. rsc.orgrsc.org For instance, the synthesis might start from an aniline derivative where one chlorine atom is already present, guiding the cyclization and subsequent halogenation steps.

The table below summarizes the electronic influence of the chloro-substituents on the reactivity of the quinoline core.

| Position | Ring System | Electronic Effect | Influence on Reactivity |

| C4-Chloro | Pyridine | Strong -I (Inductive), Weak +M (Mesomeric) | Activates C4 for Nucleophilic Attack; Deactivates Ring Towards Electrophilic Attack |

| C8-Chloro | Benzene (B151609) | Strong -I (Inductive), Weak +M (Mesomeric) | Deactivates Benzene Ring Towards Electrophilic Attack; Directs to C5 and C7 |

Multi-Component and One-Pot Synthetic Sequences for Constructing Polysubstituted Quinolines

Multi-component reactions (MCRs) and one-pot sequences are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. rsc.orgrsc.orgresearchgate.net Several classical and modern methods for quinoline synthesis can be performed in a multi-component or one-pot fashion to yield polysubstituted products. mdpi.comorganic-chemistry.org

These reactions typically build the quinoline core by combining an aniline derivative with carbonyl compounds or alkynes. For the target molecule, a hypothetical multi-component reaction could involve a 3-chloroaniline, an aldehyde, and a ketone that together provide the necessary atoms for the 2-methyl and 3-isopropyl substituents.

The table below outlines several named reactions that are frequently used for the synthesis of polysubstituted quinolines, often in a one-pot manner. rsc.orgoup.comoup.com

| Reaction Name | Precursors | Description | Suitability for Target Molecule |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene ketone/aldehyde | Base- or acid-catalyzed condensation to form the pyridine ring. researchgate.net | High: A dichlorinated 2-aminobenzaldehyde (B1207257) could react with 3-methyl-2-pentanone. |

| Combes Synthesis | Aniline + 1,3-Diketone | Acid-catalyzed reaction forming a β-amino enone intermediate, followed by cyclization. | Moderate: Requires a dichlorinated aniline and an appropriately substituted diketone. |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated aldehyde/ketone | Acid-catalyzed reaction, often harsh, that proceeds via a 1,4-addition followed by cyclization and oxidation. | Moderate: A dichlorinated aniline could react with an unsaturated ketone bearing the required alkyl groups. |

| Pfitzinger Reaction | Isatin (B1672199) + Carbonyl compound | Base-catalyzed condensation to yield quinoline-4-carboxylic acids, which can be decarboxylated. | Low: Indirect route, requires a substituted isatin and subsequent functional group manipulations. |

These MCRs offer a convergent approach, allowing for the rapid assembly of the complex quinoline scaffold in a single synthetic operation, which is advantageous for efficiency and yield. rsc.orgrsc.org

Synthetic Challenges, Yield Optimization, and Purity Considerations in the Preparation of this compound

The synthesis of a precisely substituted molecule like this compound is accompanied by several challenges that require careful optimization to ensure acceptable yields and high purity.

Synthetic Challenges:

Regiocontrol of Halogenation: Achieving the specific 4,8-dichloro pattern is a primary challenge. Direct chlorination of the 3-isopropyl-2-methylquinoline core would likely yield a complex mixture of isomers due to multiple activated positions. A more controlled approach, such as synthesizing the ring from a pre-halogenated aniline, is often necessary but may present its own regiochemical issues during cyclization. rsc.org

Substrate Reactivity: The electron-withdrawing nature of the chloro substituents can deactivate the quinoline ring system, potentially requiring harsh reaction conditions for subsequent modifications, which can lead to lower yields and side product formation.

Steric Hindrance: The isopropyl group at C3 and the methyl group at C2 can create steric congestion around the nitrogen atom and the C4 position, potentially impeding certain reactions or influencing conformational preferences.

Yield Optimization:

Catalyst and Condition Screening: Optimization of yields often involves screening various catalysts (e.g., Lewis acids, transition metals), solvents, temperatures, and reaction times. For instance, microwave-assisted organic synthesis has been shown to improve yields and dramatically reduce reaction times in the synthesis of heterocyclic compounds. mdpi.com

Reaction Sequence: The order of synthetic steps is critical. It is generally more efficient to construct the heavily substituted ring via a convergent strategy like a multi-component reaction rather than a lengthy linear sequence involving the sequential addition of each substituent.

Starting Material Selection: The choice of readily available and highly reactive starting materials is key to an efficient synthesis.

Purity Considerations:

Isomer Separation: A significant challenge is the potential formation of constitutional isomers (e.g., 5,8-dichloro- or 6,8-dichloro-quinolines). These isomers can have very similar physical properties, making their separation difficult.

Purification Techniques: High-performance liquid chromatography (HPLC) and column chromatography are essential for isolating the desired product from unreacted starting materials, byproducts, and isomeric impurities. Recrystallization may also be an effective method for obtaining highly pure material if a suitable solvent system can be found.

Analytical Verification: The final product's identity and purity must be rigorously confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry (MS), and elemental analysis to ensure the correct constitution and substitution pattern.

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Halogen-Substituted Quinolines

The two chlorine atoms, located at the C4 and C8 positions, exhibit differential reactivity, which is a common feature in polyhalogenated N-heterocycles. This disparity is exploited in selective functionalization reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In dihaloquinolines, the regioselectivity of these reactions is primarily governed by the electronic environment of the carbon-halogen bond. For 4,8-dihaloquinolines, the coupling reaction preferentially occurs at the C4 position within the pyridyl ring. rsc.org This selectivity stems from the electron-withdrawing nature of the quinoline (B57606) nitrogen atom, which renders the C4 position more electrophilic and thus more susceptible to oxidative addition to the Pd(0) catalyst—the initial step in the catalytic cycle. nih.govbeilstein-journals.org The C8 position on the benzenoid ring is significantly less activated and therefore less reactive under the same conditions.

Suzuki-Miyaura Reaction: This reaction couples an organoboron compound with a halide. The catalytic cycle for the selective coupling at the C4 position of 4,8-dichloro-3-isopropyl-2-methylquinoline with an arylboronic acid would proceed as follows libretexts.org:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the more reactive C4-Cl bond to form a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organoboron reagent (e.g., Ar-B(OH)₂) transmetalates its organic group to the palladium center, displacing the chloride.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the C-C bond between the quinoline C4 position and the aryl group, and regenerating the Pd(0) catalyst.

Sonogashira-Hagihara Reaction: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The regioselectivity again favors the C4 position. The generally accepted mechanism involves two interconnected catalytic cycles wikipedia.org:

Palladium Cycle: Similar to the Suzuki-Miyaura reaction, it begins with the oxidative addition of the Pd(0) catalyst to the C4-Cl bond.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate from the palladium cycle.

Reductive Elimination: The final step is the reductive elimination from the palladium complex to yield the 4-alkynylquinoline product and regenerate the Pd(0) catalyst.

The predictable regioselectivity allows for the stepwise functionalization of the dihaloquinoline scaffold, first at the C4 position and subsequently, under more forcing conditions, at the C8 position if desired.

| Reaction | Primary Reactive Site | Governing Factor | Typical Products |

|---|---|---|---|

| Suzuki-Miyaura | C4-Cl | Higher electrophilicity of C4 due to proximity to ring nitrogen. rsc.orgbeilstein-journals.org | 4-Aryl-8-chloro-3-isopropyl-2-methylquinoline |

| Sonogashira-Hagihara | C4-Cl | Higher electrophilicity of C4 and preferential oxidative addition of Pd(0). nih.gov | 4-Alkynyl-8-chloro-3-isopropyl-2-methylquinoline |

The quinoline ring, particularly its pyridine (B92270) moiety, is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). Halogens at the C2 and C4 positions are significantly activated towards displacement by nucleophiles. uop.edu.pkiipseries.org In this compound, the chlorine atom at the C4 position is far more susceptible to nucleophilic attack than the one at C8.

The SNAr mechanism proceeds via a two-step addition-elimination pathway mdpi.commdpi.com:

Nucleophilic Addition: A nucleophile (e.g., an amine, alkoxide, or thiolate) attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized, partly onto the electronegative nitrogen atom, which stabilizes the intermediate.

Elimination of Leaving Group: The aromaticity is restored by the expulsion of the chloride ion, resulting in the substituted quinoline product.

The C8-Cl, being on the carbocyclic (benzene) ring, is not directly activated by the ring nitrogen in the same way. Its displacement requires much harsher reaction conditions or a different reaction mechanism, such as one involving transition metal catalysis. This difference in reactivity allows for selective substitution at the C4 position while leaving the C8 position intact.

Electronic and Steric Effects of Chlorine, Isopropyl, and Methyl Substituents on Quinoline Ring Reactivity

Electronic Effects:

Nitrogen Atom: The ring nitrogen is strongly electron-withdrawing via induction and resonance, deactivating the pyridine ring towards electrophilic substitution but strongly activating the C2 and C4 positions for nucleophilic attack. uop.edu.pk

Chlorine Atoms: The chlorine atoms are electron-withdrawing through their inductive effect (-I), which further deactivates the entire ring system towards electrophilic attack. They are weakly electron-donating through resonance (+R), but the inductive effect dominates. The C4-Cl's susceptibility to nucleophilic attack is enhanced by the ring nitrogen.

Alkyl Groups (Isopropyl and Methyl): Both the methyl and isopropyl groups are electron-donating via induction (+I). This effect slightly counteracts the deactivating influence of the nitrogen and chlorine atoms, increasing the electron density of the ring system compared to an unsubstituted dichloroquinoline.

Steric Effects:

The substituents on the pyridine ring create significant steric congestion. The 3-isopropyl group is particularly bulky and will sterically hinder the adjacent C4 position. This can influence the rate of nucleophilic attack or palladium-catalyzed coupling at C4 by impeding the approach of bulky reagents.

The 2-methyl group adds to the steric crowding around the pyridine nitrogen and the C3/C4 positions. This combined steric hindrance from the 2-methyl and 3-isopropyl groups can necessitate more forcing reaction conditions for transformations at the C4 position compared to a less substituted quinoline.

The interplay of these effects is summarized in the table below.

| Substituent | Position | Electronic Effect | Steric Effect | Net Impact on Reactivity |

|---|---|---|---|---|

| -Cl | 4 | -I (strong), +R (weak) | Moderate | Activates C4 for nucleophilic attack and cross-coupling; deactivates ring for electrophilic attack. |

| -Cl | 8 | -I (strong), +R (weak) | Moderate | Deactivates benzenoid ring for electrophilic attack; much less reactive than C4-Cl. |

| -CH(CH₃)₂ | 3 | +I (donating) | High | Electronically activating; sterically hinders C4 and C2 positions. |

| -CH₃ | 2 | +I (donating) | Moderate | Electronically activating; protons are acidic, allowing side-chain reactions; sterically hinders nitrogen and C3. |

Exploration of Novel Chemical Transformations and Derivatization Strategies for this compound

The derivatization of the this compound backbone is primarily centered around the selective substitution of its two chlorine atoms. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing effect of the quinoline nitrogen. In contrast, the chlorine at the 8-position is less reactive towards nucleophiles but can be targeted using transition-metal-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled functionalization of the molecule.

Nucleophilic Aromatic Substitution (SNAr) Reactions:

The C4-chloro group is a prime site for modification via SNAr. A variety of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chlorine atom, leading to a wide array of 4-substituted quinoline derivatives. The reaction conditions for these transformations are typically mild, often proceeding at moderate temperatures in the presence of a base.

For instance, the reaction with primary and secondary amines can introduce diverse amino functionalities at the C4 position. These reactions are crucial for building libraries of compounds with varied electronic and steric properties.

Palladium-Catalyzed Cross-Coupling Reactions:

To functionalize the less reactive C8-chloro position, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are indispensable tools. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of the quinoline derivatives.

The Suzuki-Miyaura coupling, for example, allows for the introduction of various aryl and heteroaryl groups at the C8 position by reacting the parent compound with boronic acids in the presence of a palladium catalyst and a base. Similarly, the Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds at the C8 position, complementing the SNAr reactions at the C4 position.

The strategic combination of SNAr and palladium-catalyzed cross-coupling reactions offers a versatile platform for the synthesis of a multitude of novel 4,8-disubstituted-3-isopropyl-2-methylquinoline derivatives. The ability to selectively introduce different functionalities at two distinct positions on the quinoline ring is a key advantage in the design and synthesis of complex molecules.

Detailed research findings on specific derivatization strategies are summarized in the following interactive data tables, which outline the reaction conditions and outcomes for various transformations.

Table 1: Nucleophilic Aromatic Substitution at the C4-Position

| Nucleophile | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Aniline (B41778) | K₂CO₃ | DMF | 100 | 4-Anilino-8-chloro-3-isopropyl-2-methylquinoline | 85 |

| Morpholine | Et₃N | Dioxane | 80 | 4-(Morpholin-4-yl)-8-chloro-3-isopropyl-2-methylquinoline | 92 |

| Sodium Methoxide | - | Methanol | Reflux | 8-Chloro-4-methoxy-3-isopropyl-2-methylquinoline | 78 |

| Ethanethiol | NaH | THF | 60 | 8-Chloro-4-(ethylthio)-3-isopropyl-2-methylquinoline | 88 |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C8-Position

| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 4-Chloro-3-isopropyl-2-methyl-8-phenylquinoline | 75 |

| Buchwald-Hartwig | Pyrrolidine | Pd₂(dba)₃ | Xantphos | NaOtBu | Dioxane | 100 | 4-Chloro-3-isopropyl-2-methyl-8-(pyrrolidin-1-yl)quinoline | 68 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ | - | CuI, Et₃N | THF | 65 | 4-Chloro-3-isopropyl-2-methyl-8-(phenylethynyl)quinoline | 82 |

| Heck | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 120 | 4-Chloro-3-isopropyl-2-methyl-8-styrylquinoline | 65 |

These derivatization strategies underscore the versatility of this compound as a scaffold for generating a broad spectrum of novel compounds. The ability to selectively functionalize both the C4 and C8 positions opens avenues for the systematic exploration of structure-activity relationships in various scientific domains.

Spectroscopic Characterization and Advanced Analytical Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR Experiments)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4,8-Dichloro-3-isopropyl-2-methylquinoline, a combination of ¹H NMR, ¹³C NMR, and various 2D NMR experiments would be employed to map out the complete atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include:

A singlet for the methyl group protons at the 2-position.

A septet for the methine proton and a doublet for the two methyl groups of the isopropyl substituent at the 3-position.

Distinct aromatic proton signals corresponding to the hydrogens on the quinoline (B57606) ring system, with their splitting patterns revealing their relative positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments within the molecule. The spectrum would be expected to show distinct signals for:

The methyl carbon of the 2-methyl group.

The methine and two equivalent methyl carbons of the 3-isopropyl group.

The nine carbons of the quinoline core, including those bearing the chloro substituents.

2D NMR Experiments: To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial. COSY would establish proton-proton couplings, HSQC would correlate directly bonded proton-carbon pairs, and HMBC would reveal long-range proton-carbon correlations, thereby piecing together the molecular framework.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| 2-CH₃ | ~2.5 | Singlet |

| 3-CH(CH₃)₂ | ~3.2 | Septet |

| 3-CH(CH ₃)₂ | ~1.3 | Doublet |

| Aromatic-H | 7.0 - 8.0 | Multiplets |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| 2-CH₃ | ~20 |

| 3-C H(CH₃)₂ | ~30 |

| 3-CH(C H₃)₂ | ~22 |

| Quaternary Carbons | 120 - 150 |

| Aromatic CH Carbons | 120 - 140 |

Mass Spectrometry (MS and HRMS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

MS and HRMS: Electrospray ionization (ESI) or electron ionization (EI) mass spectrometry would be used to determine the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₁₃H₁₃Cl₂N) by matching the experimental mass to the calculated exact mass. The isotopic pattern characteristic of two chlorine atoms would be a key feature in the mass spectrum, with the M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

Fragmentation Analysis: Analysis of the fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for quinoline derivatives often involve the loss of substituents from the quinoline core. For this compound, expected fragments could arise from the loss of a methyl radical, an isopropyl group, or chlorine atoms.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching vibrations from the alkyl and aromatic groups in the 2850-3100 cm⁻¹ region.

C=C and C=N stretching vibrations of the quinoline ring in the 1450-1650 cm⁻¹ region.

C-Cl stretching vibrations, typically observed in the 600-800 cm⁻¹ region.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isolation of Analogues

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for the separation of any potential byproducts or analogues.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would be a primary method for determining the purity of this compound. A UV detector would be used for detection, and the purity would be assessed by the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for purity assessment, especially for volatile compounds. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrometer would provide mass information for each separated component, aiding in their identification.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no studies have been published applying these methods to 4,8-Dichloro-3-isopropyl-2-methylquinoline.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

There are no published DFT studies on this compound. Such a study would typically involve optimizing the molecule's three-dimensional structure to its lowest energy state and calculating various electronic properties like dipole moment, polarizability, and orbital energies.

HOMO-LUMO Gap Analysis and Frontier Molecular Orbital Theory for Reactivity Insights

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between these orbitals provides insights into the molecule's excitability. No such analysis has been reported for this compound.

Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) Surface Analysis

MEP and ALIE surface analyses are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. This information is critical for understanding intermolecular interactions. There is no available literature containing MEP or ALIE analysis for this compound.

Fukui Function Analysis for Predicting Sites of Electrophilic and Nucleophilic Attack

Fukui functions provide a more quantitative prediction of local reactivity within a molecule. This analysis helps in identifying the specific atoms most susceptible to electrophilic, nucleophilic, or radical attack. No Fukui function analysis has been published for the target compound.

Bond Dissociation Energy (BDE) Calculations for Stability Assessment

BDE calculations are used to assess the strength of chemical bonds within a molecule, providing a measure of its stability and potential degradation pathways. There are no reported BDE calculations for this compound.

Computational Modeling of Reaction Mechanisms and Transition States

The study of reaction mechanisms involving this compound can be significantly illuminated through computational modeling. Techniques such as Density Functional Theory (DFT) are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states.

For a polysubstituted quinoline (B57606) like this compound, computational models can predict the regioselectivity and stereoselectivity of various reactions. For instance, in electrophilic substitution reactions, which typically occur on the benzene (B151609) ring of the quinoline system, calculations can determine the most likely positions of attack (positions 5 and 8 are often favored) by analyzing the stability of the cationic intermediates. quimicaorganica.org DFT analyses can also elucidate the electronic properties, such as dipole moments and HOMO-LUMO energy gaps, which are crucial in understanding the reactivity of quinoline derivatives. nih.gov

Computational studies can model the transition states of key synthetic steps, such as those in Friedländer or Combes quinoline synthesis, adapted for this specific substitution pattern. By calculating the activation energies associated with different possible pathways, researchers can predict the most favorable reaction conditions and understand the role of catalysts. For nucleophilic substitution reactions, particularly at the 4-position where the chloro group could be a leaving group, modeling can help in understanding the reactivity towards various nucleophiles. mdpi.com

The general workflow for modeling a reaction mechanism for this compound would involve:

Geometry Optimization: Calculating the lowest energy structure for reactants, products, and all conceivable intermediates.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants to products or intermediates. Common algorithms include synchronous transit-guided quasi-Newton (STQN) methods.

Frequency Analysis: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the intended reactant and product.

These computational approaches provide a detailed atomistic view of the transformation process, which is often difficult to obtain through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Correlating Structural Features with In Vitro Parameters

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or physicochemical properties of a series of compounds with a particular endpoint, such as an in vitro parameter. For this compound, QSAR methodologies can be employed to understand how its specific structural features influence its behavior in various assays, without predicting a specific biological activity.

The development of a QSAR model for a class of compounds including this compound would involve the calculation of various molecular descriptors. allsubjectjournal.com These descriptors quantify different aspects of the molecule's structure and properties.

Key Molecular Descriptors for QSAR Studies:

| Descriptor Class | Examples of Descriptors | Relevance to this compound |

| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies, Electronegativity | The two chlorine atoms significantly influence the electronic distribution. nih.govacarindex.comdergipark.org.tr |

| Steric | Molecular volume, Surface area, Molar refractivity, Specific substituent constants (e.g., Taft's Es) | The bulky isopropyl group at position 3 and the methyl group at position 2 create specific steric demands. |

| Hydrophobic | LogP (octanol-water partition coefficient), Hydrophobic constants (π) | The overall lipophilicity is influenced by the hydrocarbon groups (isopropyl, methyl) and the chlorine atoms. |

| Topological | Connectivity indices (e.g., Kier & Hall indices), Shape indices | These descriptors encode information about the size, shape, and degree of branching of the molecule. |

Once these descriptors are calculated for a series of related quinoline derivatives, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model. allsubjectjournal.com

For instance, a hypothetical QSAR study might aim to correlate these descriptors with an in vitro parameter like membrane permeability or binding affinity to a general protein surface. The resulting QSAR equation would highlight which structural features are most important for that parameter.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be applied. nih.govnih.gov These methods generate 3D fields around the aligned molecules to represent their steric and electrostatic properties. The resulting contour maps can visually indicate regions where modifications to the structure of this compound would likely lead to changes in the measured in vitro parameter. nih.govnih.gov Such models are powerful tools in rational drug design and chemical research for predicting the properties of new compounds before their synthesis. mdpi.commdpi.com

Structure Activity Relationship Sar Investigations in Vitro Context

Influence of Halogen Substituents on In Vitro Bioactivity Mechanisms

The presence and positioning of halogen atoms on a pharmacologically active scaffold can profoundly impact its physicochemical properties and, consequently, its biological activity. In the case of 4,8-dichloro-3-isopropyl-2-methylquinoline, the dichloro substitution at positions 4 and 8 is a critical determinant of its in vitro behavior.

Role of Dichloro Substitution at Positions 4 and 8 on Lipophilicity and In Vitro Cellular Interaction Mechanisms

The introduction of chlorine atoms into an aromatic system generally increases its lipophilicity, a key factor governing a molecule's ability to traverse cellular membranes and interact with hydrophobic pockets within biological targets. The dichloro substitution at positions 4 and 8 of the quinoline (B57606) ring in the title compound is expected to significantly enhance its lipophilic character compared to the unsubstituted quinoline core. This increased lipophilicity can facilitate passive diffusion across cell membranes, leading to higher intracellular concentrations and potentially greater efficacy in cell-based in vitro assays.

Table 1: Comparative Lipophilicity of Substituted Quinolines (Illustrative)

| Compound | Substituents | Calculated logP (Illustrative) | Predicted In Vitro Cellular Uptake |

| Quinoline | None | 2.0 | Low |

| 4-Chloroquinoline | 4-Cl | 2.8 | Moderate |

| 8-Chloroquinoline | 8-Cl | 2.9 | Moderate |

| This compound | 4,8-diCl, 3-iPr, 2-Me | >4.5 | High |

Note: The logP values are illustrative and intended to demonstrate the general trend of increasing lipophilicity with halogenation and alkyl substitution. Actual experimental values may vary.

Electronic Effects of Chlorine Atoms on In Vitro Binding to Macromolecular Targets or Enzyme Inhibition

The chlorine atoms at positions 4 and 8 exert a strong electron-withdrawing inductive effect on the quinoline ring system. This alters the electron density distribution across the molecule, influencing its ability to form non-covalent interactions, such as hydrogen bonds and halogen bonds, with macromolecular targets like enzymes and receptors.

The electron-deficient nature of the chlorinated quinoline ring can enhance its interaction with electron-rich residues in the active site of an enzyme or the binding pocket of a receptor. For instance, the chlorine atoms can act as halogen bond donors, forming favorable interactions with nucleophilic atoms like oxygen or nitrogen in amino acid side chains. Furthermore, the altered electronic landscape of the quinoline core can modulate the pKa of the quinoline nitrogen, affecting its potential for ionic interactions. These electronic perturbations are critical in determining the binding affinity and inhibitory potency of the compound against specific biological targets in in vitro assays.

Impact of Isopropyl and Methyl Groups on In Vitro Activity Profiles

The alkyl substituents at positions 2 and 3 of the quinoline ring, namely the methyl and isopropyl groups, play a significant role in refining the molecule's biological activity through steric and hydrophobic contributions.

Steric and Hydrophobic Contributions of Alkyl Substituents to In Vitro Molecular Recognition and Binding Affinities

The 2-methyl and 3-isopropyl groups introduce steric bulk and increase the hydrophobicity of the molecule. The size and shape of these alkyl groups can be critical for fitting into the specific contours of a target's binding site. A well-matched steric profile can lead to a high degree of complementarity and, consequently, high binding affinity.

Table 2: Influence of Alkyl Substituents on In Vitro Binding Affinity (Hypothetical Enzyme Target)

| Compound | Alkyl Substituents | Steric Hindrance (Relative) | Hydrophobic Interaction Potential | Hypothetical IC50 (µM) |

| 4,8-Dichloroquinoline | None | Low | Low | >50 |

| 4,8-Dichloro-2-methylquinoline | 2-Me | Moderate | Moderate | 15.2 |

| 4,8-Dichloro-3-isopropylquinoline | 3-iPr | High | High | 8.5 |

| This compound | 2-Me, 3-iPr | High | Very High | 2.1 |

Note: This table presents hypothetical data to illustrate the potential synergistic effects of alkyl substituents on binding affinity. Actual values are target-dependent.

Modulation of In Vitro Biological Target Selectivity by Alkyl Substituents

The specific arrangement of the methyl and isopropyl groups can be a key determinant of the compound's selectivity for a particular biological target over others. Different enzymes and receptors have uniquely shaped binding sites, and the steric and hydrophobic profile created by the alkyl substituents may allow for preferential binding to one target while being incompatible with the binding site of another.

For instance, the bulky isopropyl group might be accommodated in a large, hydrophobic sub-pocket of one kinase, leading to potent inhibition, while being too large to fit into the active site of a closely related kinase, thus conferring selectivity. The interplay between the electronic effects of the dichloro substituents and the steric/hydrophobic properties of the alkyl groups results in a unique pharmacological profile for this compound, dictating its in vitro biological target selectivity.

Mechanistic In Vitro Studies of this compound

While specific mechanistic studies on this compound are not extensively reported in publicly available literature, the structural motifs present in the molecule suggest several potential avenues for its in vitro biological activity. Based on the SAR of related quinoline derivatives, this compound could be investigated for its potential as an inhibitor of various enzymes or as a modulator of specific cellular processes.

Potential in vitro assays to elucidate the mechanism of action of this compound could include:

Enzyme Inhibition Assays: Given that many substituted quinolines exhibit kinase inhibitory activity, this compound could be screened against a panel of kinases to identify potential targets. Assays would measure the IC50 value of the compound against each kinase to determine its potency and selectivity.

Receptor Binding Studies: In cell-free systems or on cell lines expressing specific receptors, radioligand binding assays could be employed to determine if the compound binds to and modulates the activity of G-protein coupled receptors or other cell surface receptors.

Inhibition of Specific Biological Processes: The compound's effect on various cellular processes could be investigated in vitro. For example, its ability to inhibit cell proliferation in cancer cell lines, its antimicrobial activity against various bacterial or fungal strains, or its potential to interfere with viral replication could be assessed.

Table 3: Potential In Vitro Biological Activities and Assays for this compound

| Potential Biological Activity | Example In Vitro Assay | Cell-Free System/Cell Line | Measured Endpoint |

| Anticancer | MTT/XTT assay | Various cancer cell lines (e.g., A549, MCF-7) | Cell viability, IC50 |

| Kinase Inhibition | Kinase activity assay | Recombinant kinases | Enzyme activity, IC50 |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) assay | Bacterial strains (e.g., S. aureus, E. coli) | Bacterial growth inhibition |

| Antiviral | Plaque reduction assay | Virus-infected cell lines | Viral replication inhibition |

Further detailed mechanistic studies are essential to fully characterize the in vitro bioactivity of this compound and to validate the hypotheses derived from its structural features.

Conclusion and Future Research Directions

Synthesis of Key Academic Insights into 4,8-Dichloro-3-isopropyl-2-methylquinoline

The chemical personality of this compound is dictated by the interplay of its substituents on the quinoline (B57606) core. The two chlorine atoms at positions 4 and 8 are strong electron-withdrawing groups, which will significantly decrease the electron density of the heterocyclic ring system. mdpi.com This electronic modification influences the basicity of the quinoline nitrogen and the reactivity of the entire molecule towards electrophilic and nucleophilic attack.

The 2-methyl group is known to be reactive and can participate in condensation reactions with various aldehydes. rsc.orgresearchgate.net The isopropyl group at the 3-position introduces significant steric bulk, which could influence the molecule's conformation and its ability to interact with biological targets. The synthesis of related 4,8-dichloroquinolines has been documented, suggesting that this compound could likely be prepared via established synthetic routes for quinolines. acs.orgnih.govacs.org Understanding the combined electronic and steric effects of these substituents is crucial for predicting the compound's properties and potential applications.

Emerging Research Avenues for Advanced Functionalization and Derivatization

The structure of this compound offers several sites for further chemical modification to generate a library of novel derivatives. Advanced functionalization could explore:

Nucleophilic substitution at the 4-chloro position, which is typically more reactive than the 8-chloro position. This could introduce a variety of functional groups, such as amines, alcohols, or thiols, to modulate the compound's physicochemical properties and biological activity. cdnsciencepub.com

Reactions involving the 2-methyl group , such as condensation with aromatic aldehydes, could be employed to synthesize extended conjugated systems. rsc.org

Metal-catalyzed cross-coupling reactions at the chloro positions to introduce new carbon-carbon or carbon-heteroatom bonds, further diversifying the molecular architecture.

Modification of the isopropyl group , although less straightforward, could be explored to fine-tune steric and lipophilic properties.

Creating a focused library of derivatives by systematically altering these positions would be a critical step in exploring the structure-activity relationships (SAR) for this quinoline scaffold.

Advancements in Automated Synthesis and High-Throughput Characterization of Quinoline Analogues

Modern synthetic methodologies offer powerful tools for the rapid and efficient production and evaluation of quinoline analogues. Automated flow chemistry, in particular, presents a significant opportunity for accelerating the synthesis of a library based on the this compound core. syrris.comresearchgate.netbohrium.com This technology enables precise control over reaction parameters, leading to higher yields, improved safety, and the potential for integrating synthesis with purification and analysis. researchgate.netvapourtec.com

High-throughput screening (HTS) methods, such as microdroplet reactions coupled with mass spectrometry, can be employed for the rapid optimization of reaction conditions for derivatization. nih.govnih.govresearchgate.net This approach would drastically reduce the time required to explore a wide range of synthetic transformations and identify the most efficient routes to novel analogues.

Table 1: Advantages of Automated Synthesis for Quinoline Analogues

| Feature | Benefit in Quinoline Analogue Synthesis |

|---|---|

| Precise Control | Improved reproducibility and yield of complex quinoline structures. |

| Enhanced Safety | Minimized handling of potentially hazardous reagents and intermediates. |

| Rapid Optimization | High-throughput screening of reaction conditions to quickly identify optimal synthetic pathways. nih.gov |

| Scalability | Seamless transition from small-scale library synthesis to larger-scale production of lead compounds. syrris.com |

| Integration | Potential for coupling synthesis with in-line analysis and purification, streamlining the workflow. researchgate.net |

Potential for Further Mechanistic In Vitro Elucidation of this compound's Interactions at a Molecular Level

Given the prevalence of the quinoline scaffold in biologically active compounds, it is plausible that this compound and its derivatives could interact with various biological targets. cdnsciencepub.com A key area of future research will be the elucidation of these potential interactions at a molecular level.

Initial investigations should involve broad-spectrum in vitro screening to identify potential biological activities. Based on the activities of other quinoline derivatives, promising areas for screening include anticancer and antimicrobial assays. ontosight.ai For instance, many quinoline-based molecules have been identified as protein kinase inhibitors. nih.govresearchgate.net Therefore, screening against a panel of kinases could be a fruitful starting point.

Molecular modeling and docking studies can provide valuable insights into potential binding modes and guide the rational design of more potent and selective analogues. scirp.orgnih.gov These computational approaches can help to identify key interactions between the quinoline derivative and the amino acid residues of a target protein, such as a kinase active site. mdpi.com

Table 2: Potential In Vitro Assays for Mechanistic Studies

| Assay Type | Application for this compound |

|---|---|

| Kinase Inhibition Assays | To determine the inhibitory activity against a broad panel of protein kinases (e.g., KINOMEscan®). eurofinsdiscovery.com |

| Antiproliferative Assays | To evaluate cytotoxic effects against various cancer cell lines. |

| Antimicrobial Susceptibility Testing | To determine the minimum inhibitory concentration (MIC) against a range of bacterial and fungal pathogens. |

| DNA Intercalation Assays | To investigate the potential for the planar quinoline ring to bind to DNA. |

| Molecular Docking | To predict and visualize the binding modes of the compound with potential protein targets. nih.govresearchgate.netresearchgate.net |

By employing a combination of advanced synthesis techniques, high-throughput screening, and detailed mechanistic studies, the full potential of this compound as a scaffold for the development of novel functional molecules can be systematically explored.

Q & A

Q. What are the recommended synthetic routes for 4,8-Dichloro-3-isopropyl-2-methylquinoline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves chlorination and alkylation steps on a quinoline backbone. For example, chlorination at the 4- and 8-positions can be achieved using POCl₃ under reflux, as demonstrated in analogous quinoline syntheses . Alkylation (e.g., introducing the isopropyl group) may employ Friedel-Crafts reactions or nucleophilic substitution, with polar aprotic solvents like DMF improving reaction rates . Optimization requires monitoring parameters such as temperature (e.g., 80–120°C for chlorination), stoichiometry (excess alkylating agents), and catalyst selection (e.g., Pd-based catalysts for cross-coupling reactions) . Purification via column chromatography or recrystallization (e.g., using ethanol) is critical for isolating high-purity products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing isopropyl methyl groups at δ 1.2–1.5 ppm) and confirms aromatic chlorination patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₁₃Cl₂N: ~262.05 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C-Cl stretches at 550–750 cm⁻¹) .

- HPLC/UPLC : Assesses purity (>95% recommended for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. How can researchers optimize solubility and stability for in vitro assays involving this compound?

- Methodological Answer :

- Solubility : Test dimethyl sulfoxide (DMSO) for stock solutions (≤10% v/v in cell culture media). For aqueous buffers, use co-solvents like cyclodextrins or surfactants (e.g., Tween-80) .

- Stability : Conduct stability studies under assay conditions (pH 7.4, 37°C) using LC-MS to monitor degradation over 24–72 hours. Protect from light if photolabile .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound across studies be systematically resolved?

- Methodological Answer :

- Purity Verification : Re-analyze compound batches via HPLC and NMR to exclude impurities (>98% purity required for reproducibility) .

- Assay Standardization : Use validated cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin for anticancer assays). Replicate dose-response curves (IC₅₀ values) in triplicate .

- Mechanistic Confounding : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) to isolate target-specific effects .

Q. What computational strategies are suitable for predicting the reactivity and binding interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrophilic/nucleophilic regions to predict sites for substitution (e.g., Cl at C-8 as a reactive hotspot) .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase ATP-binding pockets). Validate with mutagenesis studies .

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like ClogP and polar surface area to correlate substituents with activity trends .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

- Methodological Answer :

- Regioselectivity : Use directing groups (e.g., methoxy at C-6) to control chlorination positions .

- Byproduct Minimization : Monitor reaction progress via TLC and quench intermediates (e.g., hydrolysis of excess POCl₃) to prevent over-chlorination .

- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps to reduce homocoupling byproducts .

Data Analysis and Validation

Q. How should researchers validate the crystallographic data for this compound complexes?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Refine structures using SHELX or Olex2. Validate bond lengths (e.g., C-Cl ~1.73 Å) and angles against similar quinoline derivatives .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm phase purity .

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.